molecular formula C14H20N2O2 B4509728 4-(4-morpholinyl)-N-propylbenzamide

4-(4-morpholinyl)-N-propylbenzamide

Cat. No.: B4509728
M. Wt: 248.32 g/mol
InChI Key: DGYPZTNNSHLZTF-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-N-propylbenzamide is a benzamide derivative featuring a morpholine ring attached to the para-position of the benzamide core and an N-propyl substituent. Its molecular formula is C₁₄H₁₉N₂O₂ (molecular weight: 247.32 g/mol). Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors.

Properties

IUPAC Name

4-morpholin-4-yl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-15-14(17)12-3-5-13(6-4-12)16-8-10-18-11-9-16/h3-6H,2,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYPZTNNSHLZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-morpholinyl)-N-propylbenzamide is best understood through comparison with related benzamide derivatives. Below is an analysis of key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity/Application Reference
This compound Benzamide + morpholine + N-propyl Not explicitly reported (inference: potential enzyme inhibition)
ZM447439 (N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide) Quinazoline + morpholinylpropoxy + benzamide Aurora B kinase inhibitor (IC₅₀: ~100 nM)
4-(Morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide Benzamide + morpholinosulfonyl + pyrimidinyl Farnesyltransferase inhibition (IC₅₀: 6.92–8.99 μM)
4-{[2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide Quinazoline + sulfanyl + propylbenzamide Antimicrobial, anticancer (quinazoline derivatives)
N-[3-(4-Morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine Morpholinylpropyl + trifluoromethylbenzyl Anticancer (structural inference)
Key Observations:

Morpholine vs. Sulfonyl groups are associated with enzyme inhibition (e.g., farnesyltransferase), suggesting that this compound might lack this activity unless modified .

N-Alkyl Substituents :

  • The N-propyl chain in the target compound contrasts with longer or branched chains (e.g., N-(1-phenylpropyl) in ). Longer chains may increase lipophilicity and membrane permeability but reduce solubility .

Heterocyclic Additions :

  • Quinazoline-containing analogs (e.g., ZM447439) demonstrate kinase inhibition, highlighting the importance of fused heterocycles for targeting ATP-binding pockets . The absence of such rings in this compound limits direct kinase targeting but may favor other mechanisms.

Physicochemical and Pharmacokinetic Properties

Property This compound ZM447439 4-(Morpholinosulfonyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Molecular Weight (g/mol) 247.32 513.6 447.53
Solubility Likely moderate in DMSO Soluble in DMSO (25 mg/ml) Not reported
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 ~2.8
Hydrogen Bond Donors 1 3 3
Key Insights:
  • Solubility : The target compound’s solubility is likely comparable to ZM447439 due to shared benzamide and morpholine groups, but the absence of a quinazoline moiety may reduce crystallinity .
  • Lipophilicity : The N-propyl group balances hydrophilicity from morpholine, making it more membrane-permeable than sulfonyl analogs but less so than trifluoromethyl-containing derivatives (e.g., N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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